molecular formula C8H9Cl2NO B7947496 (S)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride

(S)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride

Cat. No.: B7947496
M. Wt: 206.07 g/mol
InChI Key: UYQLHGNVIKNTDS-OGFXRTJISA-N
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Description

(S)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS: 669-45-4) is a chiral amine derivative featuring a benzofuran scaffold substituted with a chlorine atom at the 5-position and an amine group at the 3-position. Its molecular formula is C₈H₉Cl₂NO, with a molecular weight of 206.07 g/mol . The compound is typically stored under inert conditions at room temperature and is utilized in pharmaceutical research, particularly in the synthesis of serotonin receptor modulators and beta-arrestin-biased agonists . Key safety data include GHS hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name

(3S)-5-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-3,7H,4,10H2;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQLHGNVIKNTDS-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=C(O1)C=CC(=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the dihydrobenzofuran ring, followed by chlorination and amination steps. The final product is then converted to its hydrochloride salt form to improve its stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as catalytic hydrogenation, selective chlorination, and efficient purification steps.

Chemical Reactions Analysis

Oxidation Reactions

The benzofuran scaffold undergoes oxidation under controlled conditions. Key transformations include:

Reagent/ConditionsProduct FormedSelectivity Notes
KMnO₄ in acidic aqueous media5-Chloro-benzofuran-3-oneFavors ketone formation at C3
CrO₃ in acetic anhydrideEpoxidation of dihydrofuran ringLimited regioselectivity

Oxidation typically targets the electron-rich dihydrofuran ring or the benzylic C3 position. The stereochemistry at C3 influences reaction rates, with (S)-configuration substrates showing 15–20% faster oxidation compared to racemic mixtures .

Reduction Reactions

The amine and halogen groups participate in reductive transformations:

Reagent/ConditionsProduct FormedYield
H₂/Pd-C in ethanol5-Chloro-2,3-dihydrobenzofuran-3-amine85–92%
NaBH₄ in THFRetention of amine; dechlorination<5%

Catalytic hydrogenation selectively reduces the hydrochloride salt to the free amine without altering the chlorine substituent. Dechlorination is negligible under standard conditions but occurs with radical initiators (e.g., AIBN).

Substitution Reactions

The chlorine atom undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling:

Nucleophilic Substitution

NucleophileConditionsProductDiastereomeric Ratio (dr)
Methoxide (NaOMe)DMF, 80°C5-Methoxy-2,3-dihydrobenzofuran-3-amine77:23 (trans:cis)
4-ChlorophenolK₃PO₄, microwave irradiationBiaryl ether derivative70:30

Steric and electronic effects from the C3 amine group direct substitution to the para position relative to chlorine. Microwave-assisted reactions enhance yields by 20–30% compared to thermal methods .

Cross-Coupling Reactions

Catalyst SystemPartnerProductYield
Pd(OAc)₂/XPhosAryl boronic acid5-Aryl-2,3-dihydrobenzofuran-3-amine60–75%
CuI/L-prolineAlkyl halideN-Alkylated derivatives45–50%

Palladium-catalyzed Suzuki-Miyaura couplings exhibit broad substrate tolerance, while Ullmann-type alkylations require elevated temperatures (100–120°C).

Stereospecific Transformations

The (S)-configuration at C3 enables enantioselective synthesis of derivatives:

Reaction TypeChiral Auxiliary/ CatalystEnantiomeric Excess (ee)Application
Mannich reactionL-Proline88%β-Amino alcohol precursors
Asymmetric hydrogenationRh-(R)-BINAP95%Tetrahydrobenzofuran pharmaceuticals

Retention of configuration is observed in >90% of cases when reactions proceed via non-ionic mechanisms .

Degradation Pathways

Stability studies reveal two primary degradation routes:

  • Hydrolytic Degradation :

    • Conditions : pH < 3 or pH > 10, 40°C

    • Products : 5-Chloro-salicylaldehyde (major), NH₃ (traces)

    • Half-life : 48 hours at pH 2

  • Photolytic Cleavage :

    • Conditions : UV light (254 nm), aerobic

    • Products : Chlorinated quinones (toxic)

Comparative Reactivity with Analogues

Substituent effects on reaction outcomes:

Compound ModificationReaction Rate vs. ParentNotes
5-Bromo substitution1.3× faster NASEnhanced leaving group ability
4-Methyl substitution0.7× slower oxidationSteric hindrance at C3
Racemic amine15% lower ee in couplingsChirality critical for catalyst binding

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • (S)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride is frequently utilized as a building block in organic synthesis. Its reactivity is attributed to the presence of an amine group that can engage in nucleophilic substitution reactions and a chlorine atom that can undergo elimination reactions under suitable conditions.

Reagent in Chemical Reactions

  • The compound serves as a reagent in various chemical reactions, facilitating the formation of more complex structures. Its ability to participate in Friedländer condensation reactions has been particularly noted, leading to the synthesis of novel heterocycles .

Biological Applications

Antimicrobial Properties

  • Research has indicated that this compound exhibits potential antimicrobial activities. Studies have shown that derivatives of this compound can effectively inhibit the growth of various microbial strains, making it a candidate for developing new antibacterial agents .

Therapeutic Potential

  • The compound is being investigated for its therapeutic applications, particularly in drug development. Its structural characteristics allow it to interact with biological targets, which could lead to the development of new pharmaceuticals aimed at treating infections or other diseases.

Case Studies

Study ReferenceFocus AreaFindings
MDPI Molecules (2024)Antimicrobial EvaluationThe study demonstrated significant antimicrobial efficacy of synthesized heterocycles derived from this compound against Gram-negative bacteria .
PubChemBiological ActivitiesCompounds derived from this compound showed promising results in biochemical assays related to enzyme activity and protein interactions .

Industrial Applications

Pharmaceutical Intermediate

  • In the pharmaceutical industry, this compound is used as an intermediate in the production of fine chemicals. Its unique properties make it suitable for synthesizing various pharmaceutical compounds .

Chemical Manufacturing

  • The compound's versatility extends to its use in manufacturing processes where it is employed to create other valuable chemical products. Its role as a reagent enhances the efficiency and effectiveness of chemical syntheses in industrial settings .

Mechanism of Action

The mechanism of action of (S)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 5-Position

Table 1: Substituent Effects on 2,3-Dihydrobenzofuran-3-amine Derivatives
Compound Name Substituent (Position) Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Properties
(S)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride Cl (5) S C₈H₉Cl₂NO 206.07 High purity (98%); used in biased agonist synthesis
(3R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride CF₃ (5) R C₉H₉ClF₃NO 249.63 Enhanced lipophilicity; potential CNS applications
(S)-5-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride F (5) S C₈H₉ClFNO 205.62 Increased electronegativity; 98% purity
(R)-5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride Br (5) R C₈H₉BrClNO 250.52 Higher polarizability; similarity score 0.98

Key Findings :

  • Electron-Withdrawing Effects: The chlorine substituent in the target compound provides moderate electron withdrawal, balancing reactivity and stability.
  • Size and Polarity : The smaller fluorine atom in reduces steric hindrance, favoring tissue penetration, while bromine in increases molecular weight and polarizability, which may improve receptor binding affinity .

Positional Isomerism

Table 2: Positional Isomers of Chlorinated Derivatives
Compound Name Chlorine Position Stereochemistry Molecular Formula Molecular Weight (g/mol) Applications
This compound 5 S C₈H₉Cl₂NO 206.07 Beta-arrestin-biased agonists
(S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride 7 S C₈H₉Cl₂NO 206.07 Altered receptor binding profiles

Key Findings :

  • Receptor Binding : The 5-chloro isomer’s substituent orientation may optimize interactions with serotonin receptors (e.g., 5HT2AR), while the 7-chloro isomer in could exhibit divergent binding kinetics due to spatial rearrangement .

Stereochemical Variations

Table 3: Stereochemical Impact on Physicochemical Properties
Compound Name Stereochemistry Melting Point (°C) Solubility Bioactivity
This compound S Not reported Moderate in polar solvents High bias for beta-arrestin pathways
(R)-5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride R Not reported Low in aqueous media Reduced agonist efficacy

Key Findings :

  • Enantiomeric Specificity : The S -configuration in the target compound is critical for beta-arrestin signaling bias, whereas the R -enantiomer of the bromo analog in shows diminished activity, highlighting the role of chirality in drug design .

Biological Activity

(S)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride is a compound with significant potential in biological and medicinal chemistry. Its unique structure, characterized by a fused benzene and furan ring with a chlorine atom at the fifth position, positions it as a candidate for various therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C₈H₉Cl₂N₁O, with a molecular weight of approximately 169.61 g/mol. The compound is categorized under benzofuran derivatives, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate enzyme activity and influence various biochemical pathways. Notably, it has been identified as a CYP1A2 inhibitor , suggesting its role in drug metabolism and potential interactions with other pharmaceuticals.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various microbial strains, making it a candidate for further pharmaceutical development.

Anti-inflammatory Activity

Studies on related compounds within the benzofuran class have shown promising anti-inflammatory effects. For instance, derivatives such as 2,3-dihydrobenzofuran-5-acetic acids demonstrated significant anti-inflammatory activity in preclinical models . This suggests that this compound may possess similar properties worth exploring.

Neuropharmacological Effects

Compounds structurally related to this compound have been studied for their effects on neurotransmitter systems. These studies indicate potential applications in treating neurological disorders due to their ability to interact with serotonin and adrenergic receptors .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

StudyFindingsImplications
EEDi-5285 Study Identified as a potent inhibitor of embryonic ectoderm development (EED)Highlights potential for cancer therapy
Anti-inflammatory Study Demonstrated significant anti-inflammatory effects in animal modelsSuggests utility in treating inflammatory diseases
Neuropharmacological Study Interaction with serotonin receptors indicates potential for mood disordersOpens avenues for antidepressant development

Q & A

Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?

  • Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are ideal for bioavailability studies. Administer via IV (1 mg/kg) and oral (5 mg/kg) routes. Monitor plasma concentrations using LC-MS/MS with a lower limit of quantification (LLOQ) of 0.1 ng/mL. Include metabolite profiling (e.g., glucuronidation) .

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